
5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2 and a molecular weight of 211.13 g/mol . This compound is known for its unique structure, which includes an azetidine ring and a pent-3-yn-1-amine moiety. It is commonly used as a building block in pharmaceutical research and development due to its reactivity and selectivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride typically involves the reaction of azetidine with pent-3-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The dihydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The azetidine ring and the pent-3-yn-1-amine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and the pent-3-yn-1-amine moiety contribute to its reactivity and selectivity. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Pyrrolidin-1-yl)pent-3-yn-1-amine dihydrochloride
- 5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride
- 5-(Morpholin-1-yl)pent-3-yn-1-amine dihydrochloride
Uniqueness
5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride is unique due to its azetidine ring, which imparts distinct chemical properties compared to similar compounds with different ring structures. This uniqueness makes it valuable in specific research and industrial applications .
Eigenschaften
Molekularformel |
C8H16Cl2N2 |
|---|---|
Molekulargewicht |
211.13 g/mol |
IUPAC-Name |
5-(azetidin-1-yl)pent-3-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H14N2.2ClH/c9-5-2-1-3-6-10-7-4-8-10;;/h2,4-9H2;2*1H |
InChI-Schlüssel |
JDERBGWPZYPFFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC#CCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






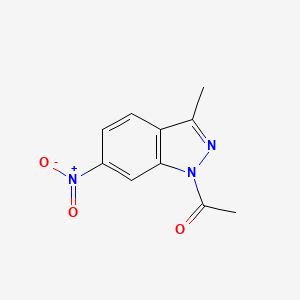
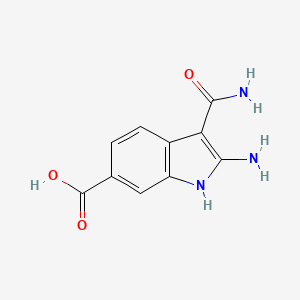


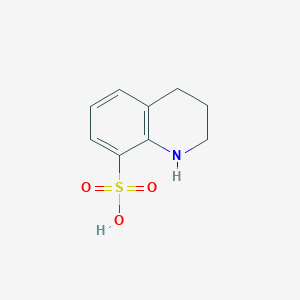
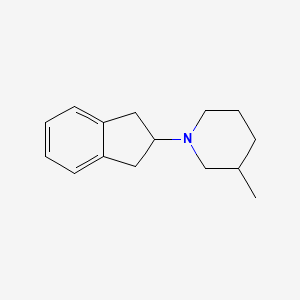

![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)
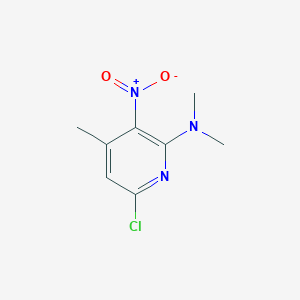
![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)
